molecular formula C9H8Cl3NO B14622941 Benzamide, N-(1,2,2-trichloroethyl)- CAS No. 58956-84-6

Benzamide, N-(1,2,2-trichloroethyl)-

Cat. No.: B14622941
CAS No.: 58956-84-6
M. Wt: 252.5 g/mol
InChI Key: XOFIELCXYRAXMK-UHFFFAOYSA-N
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Description

Benzamide, N-(1,2,2-trichloroethyl)- is an organic compound with the chemical formula C9H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,2,2-trichloroethyl)- typically involves the reaction of benzamide with 1,2,2-trichloroethanol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzamide} + \text{1,2,2-Trichloroethanol} \rightarrow \text{Benzamide, N-(1,2,2-trichloroethyl)-} ]

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(1,2,2-trichloroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.

Scientific Research Applications

Benzamide, N-(1,2,2-trichloroethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the trichloroethyl group.

    N-(1,2,2-Tetrachloroethyl)benzamide: A similar compound with an additional chlorine atom.

    N-(1-(4-Benzyl-1-piperazinyl)-2,2,2-trichloroethyl)benzamide: A derivative with a piperazine ring.

Uniqueness

Benzamide, N-(1,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58956-84-6

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

N-(1,2,2-trichloroethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)

InChI Key

XOFIELCXYRAXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl

Origin of Product

United States

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